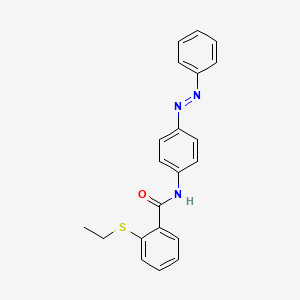
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core with an ethylthio group and a phenyldiazenyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Formation of the Phenyldiazenyl Group: This can be achieved through a diazotization reaction where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol or aniline derivative to form the phenyldiazenyl group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with an alkyl halide.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethylthio and phenyldiazenyl groups can play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide
Uniqueness
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the presence of both the ethylthio and phenyldiazenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
1007256-17-8 |
|---|---|
分子式 |
C21H19N3OS |
分子量 |
361.5 g/mol |
IUPAC名 |
2-ethylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3OS/c1-2-26-20-11-7-6-10-19(20)21(25)22-16-12-14-18(15-13-16)24-23-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,22,25) |
InChIキー |
GMPUPHFMKJQGKJ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)

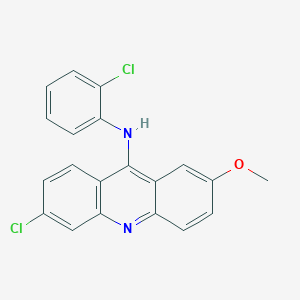
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
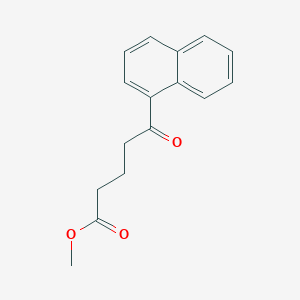
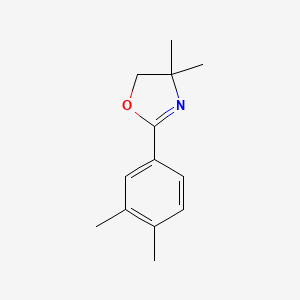

![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)

![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)

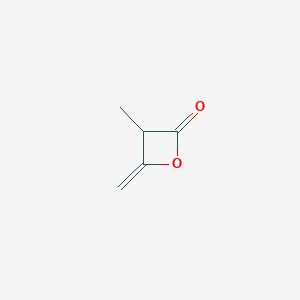
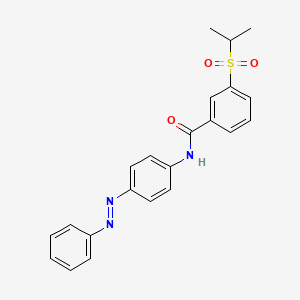
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
